![molecular formula C9H13BrN2O B1517792 2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol CAS No. 912284-75-4](/img/structure/B1517792.png)
2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol
Descripción general
Descripción
“2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol” is a chemical compound with a complex structure. It is a derivative of phenethyl alcohol . The compound’s molecular structure was confirmed by physicochemical and spectral characteristics .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The compound can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .Molecular Structure Analysis
The molecular structure of “2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol” is complex. It includes a bromine atom, an amino group, and a methylamino group attached to a phenyl ring . The compound’s structure was confirmed by physicochemical and spectral characteristics .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it can participate in the preparation of novel P-chirogenic phosphines with a sulfur-chelating arm . It can also react with sodium tetraphenylborate to form felbinac, which can be further converted to xenbucin .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Chemical modifications of similar structures have been explored to understand their sympathomimetic activity, leading to the differentiation of β-receptor populations into β-1 and β-2 types, which are found in various tissues such as the heart and bronchioles. This categorization has implications for designing drugs targeting these receptors (Lands, Ludueña, & Buzzo, 1967).
- The resolution of structurally similar compounds by lipase-catalyzed reactions, achieving good enantioselectivity, highlights the importance of stereochemistry in drug synthesis and the potential for creating adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
- Modification of related compounds has been used to introduce amino-protective groups that are labile in alkaline media, demonstrating the versatility of these molecules in peptide synthesis (Verhart & Tesser, 2010).
Catalysis and Synthesis Applications
- Copper-catalyzed direct amination of ortho-functionalized haloarenes, using a compound with a similar structure as the amino source, shows the compound's utility in synthesizing aromatic amines, a fundamental reaction in organic synthesis (Zhao, Fu, & Qiao, 2010).
- The synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, including steps involving a substituted ethanolamine derivative, showcases the application of similar molecules in creating complex heterocyclic structures (Leathen, Rosen, & Wolfe, 2009).
Pharmacological Synthesis
- The synthesis of key intermediates for cardiovascular drugs demonstrates the relevance of structurally related compounds in the development of therapeutics, providing a basis for the industrial application of such synthesis processes (Zhang Wei-xing, 2013).
Direcciones Futuras
The future directions for research on “2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol” could include further studies on its synthesis, chemical reactions, and biological activity. Additionally, more research is needed to fully understand its mechanism of action and to explore its potential applications .
Propiedades
IUPAC Name |
2-(2-amino-4-bromo-N-methylanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-12(4-5-13)9-3-2-7(10)6-8(9)11/h2-3,6,13H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDJRGUUXSSNGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione](/img/structure/B1517709.png)
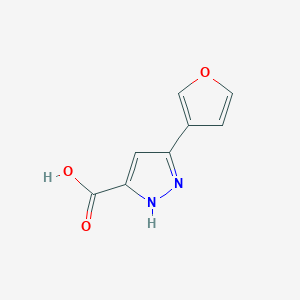
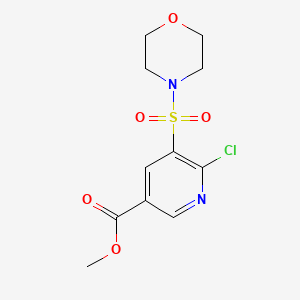
![4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1517714.png)
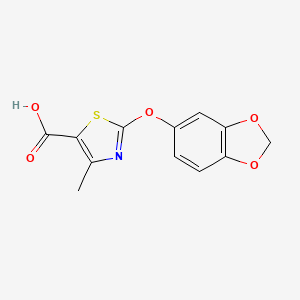
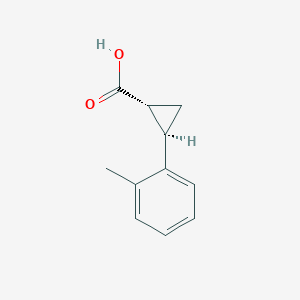
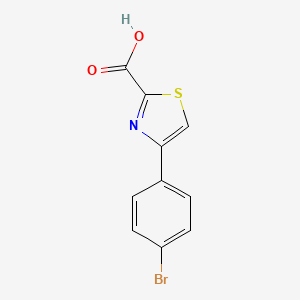
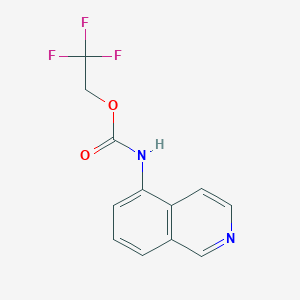
![Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate](/img/structure/B1517725.png)
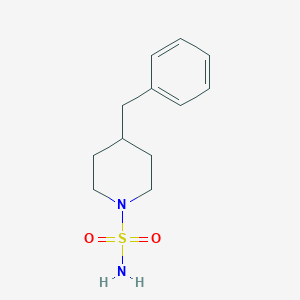
![4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile](/img/structure/B1517727.png)
![N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B1517728.png)

![6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1517731.png)